molecular formula C11H13ClO B7780700 1-(4-Chloro-3-methylphenyl)but-3-en-1-ol

1-(4-Chloro-3-methylphenyl)but-3-en-1-ol

Cat. No.: B7780700
M. Wt: 196.67 g/mol
InChI Key: RLWVFWNSWKIUQY-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylphenyl)but-3-en-1-ol is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a butenol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methylphenyl)but-3-en-1-ol typically involves the reaction of 4-chloro-3-methylbenzaldehyde with an appropriate Grignard reagent, followed by a hydrolysis step to yield the desired alcohol. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize efficiency and consistency. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-methylphenyl)but-3-en-1-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the double bond in the butenol side chain to a single bond, yielding saturated alcohols.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: 1-(4-Chloro-3-methylphenyl)but-3-en-1-one or 1-(4-Chloro-3-methylphenyl)but-3-enoic acid.

    Reduction: 1-(4-Chloro-3-methylphenyl)butan-1-ol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-3-methylphenyl)but-3-en-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylphenyl)but-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The chloro and methyl groups on the phenyl ring contribute to its binding affinity and specificity, while the butenol side chain influences its reactivity and solubility.

Comparison with Similar Compounds

  • 1-(4-Chloro-2-methylphenyl)but-3-en-1-ol
  • 1-(4-Chloro-3-methylphenyl)but-3-en-1-amine

Uniqueness: 1-(4-Chloro-3-methylphenyl)but-3-en-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a butenol side chain. This structural configuration imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h3,5-7,11,13H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWVFWNSWKIUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CC=C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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